molecular formula C25H25O2P B12547551 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one CAS No. 821770-42-7

1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one

Cat. No.: B12547551
CAS No.: 821770-42-7
M. Wt: 388.4 g/mol
InChI Key: ADLBPWZDHPNBGI-UHFFFAOYSA-N
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Description

1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one is an organic compound characterized by its unique structure, which includes a diphenylphosphoryl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphoryl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives .

Scientific Research Applications

1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group is known to participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial settings .

Properties

CAS No.

821770-42-7

Molecular Formula

C25H25O2P

Molecular Weight

388.4 g/mol

IUPAC Name

1-diphenylphosphoryl-3-methyl-6-phenylhex-5-en-2-one

InChI

InChI=1S/C25H25O2P/c1-21(12-11-15-22-13-5-2-6-14-22)25(26)20-28(27,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-11,13-19,21H,12,20H2,1H3

InChI Key

ADLBPWZDHPNBGI-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC1=CC=CC=C1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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